molecular formula C25H20N2O8S B2548578 Ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)benzamido]-1-benzofuran-3-carboxylate CAS No. 448209-91-4

Ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)benzamido]-1-benzofuran-3-carboxylate

Cat. No.: B2548578
CAS No.: 448209-91-4
M. Wt: 508.5
InChI Key: VZJUIWQHVURDNQ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)benzamido]-1-benzofuran-3-carboxylate is a complex organic compound featuring a benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)benzamido]-1-benzofuran-3-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification, often using ethyl alcohol and a carboxylic acid derivative in the presence of a catalyst such as sulfuric acid.

    Attachment of the Benzamido Group: The benzamido group is attached through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Sulfonylation: The nitrobenzenesulfonyl group is introduced via a sulfonylation reaction, using reagents such as sulfonyl chlorides in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core and the nitro group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the nitro group, converting it to an amine. Typical reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group. Reagents like sodium methoxide (NaOCH₃) can be used for such transformations.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ with Pd/C or NaBH₄ in methanol.

    Substitution: NaOCH₃ in methanol or ethanol.

Major Products

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: Products typically include amines.

    Substitution: Products depend on the nucleophile used, such as sulfonamides or ethers.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)benzamido]-1-benzofuran-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential as a pharmacophore in drug design. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where benzofuran derivatives have shown efficacy.

Industry

In industry, the compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions allows for the customization of material properties to suit specific applications.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)benzamido]-1-benzofuran-3-carboxylate involves its interaction with molecular targets through its functional groups. The benzofuran core can engage in π-π stacking interactions, while the nitro and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)butanamido]-1-benzofuran-3-carboxylate
  • Ethyl 2-methyl-5-[N-(4-nitrobenzenesulfonyl)benzamido]-1-benzofuran-3-carboxylate
  • Ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)benzamido]-1-benzothiophene-3-carboxylate

Uniqueness

Ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)benzamido]-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups and the benzofuran core. This combination provides a distinct set of chemical and biological properties that can be leveraged for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

ethyl 5-[benzoyl-(3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O8S/c1-3-34-25(29)23-16(2)35-22-13-12-18(15-21(22)23)26(24(28)17-8-5-4-6-9-17)36(32,33)20-11-7-10-19(14-20)27(30)31/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJUIWQHVURDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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